4-(4-Methanesulfonylphenoxy)aniline

CAS No.: 284462-84-6

Cat. No.: VC2094845

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 284462-84-6 |

|---|---|

| Molecular Formula | C13H13NO3S |

| Molecular Weight | 263.31 g/mol |

| IUPAC Name | 4-(4-methylsulfonylphenoxy)aniline |

| Standard InChI | InChI=1S/C13H13NO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 |

| Standard InChI Key | YLPRHFLWIYEAGT-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structure

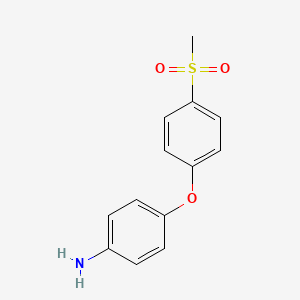

4-(4-Methanesulfonylphenoxy)aniline is an organic compound characterized by its unique structure containing both aniline and methanesulfonyl functional groups connected through a phenoxy linkage. The compound features a primary amine group (-NH₂) at the para position of one phenyl ring and a methanesulfonyl group (-SO₂CH₃) at the para position of the second phenyl ring, with the two rings connected via an oxygen atom.

Basic Chemical Information

The compound is identified by the following chemical parameters:

| Parameter | Value |

|---|---|

| Chemical Name | 4-(4-Methanesulfonylphenoxy)aniline |

| CAS Registry Number | 284462-84-6 |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

The structure consists of an aniline moiety linked to a methanesulfonylphenyl group through an ether bond, creating a diaryl ether skeleton that serves as a common structural motif in many biologically active compounds .

Physical and Chemical Properties

The physical and chemical properties of 4-(4-Methanesulfonylphenoxy)aniline can be inferred from structurally similar compounds, such as 4-phenoxyaniline and other diaryl ether derivatives.

Physical State and Appearance

Based on similar compounds like 4-phenoxyaniline, 4-(4-Methanesulfonylphenoxy)aniline likely exists as a crystalline solid at room temperature, possibly with a pale color characteristic of many aromatic amines .

Solubility Profile

The compound likely exhibits limited water solubility due to its aromatic character, but the presence of the methanesulfonyl group may enhance its solubility in polar organic solvents compared to unsubstituted diaryl ethers. The amine group contributes to potential hydrogen bonding, which would affect its solubility profile in various solvents.

Stability and Reactivity

The compound contains several reactive functional groups:

-

The primary amine is susceptible to oxidation and can participate in various reactions including acylation, alkylation, and condensation reactions

-

The methanesulfonyl group provides potential for hydrogen bonding and serves as an electron-withdrawing substituent

-

The phenoxy linkage is generally stable under neutral conditions but may be susceptible to cleavage under strongly basic or acidic conditions

Applications and Research Significance

Medicinal Chemistry Applications

4-(4-Methanesulfonylphenoxy)aniline has structural similarities to compounds used in pharmaceutical research, particularly those developed as enzyme inhibitors and receptor modulators.

Structure-Activity Relationship Considerations

The compound's structure combines several pharmacophoric elements:

These features make it a potentially interesting compound for medicinal chemistry research and development of bioactive molecules.

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and potential applications of 4-(4-Methanesulfonylphenoxy)aniline.

Comparison with 4-Phenoxyaniline

4-Phenoxyaniline (CAS: 139-59-3) is a simpler analogue lacking the methanesulfonyl group.

| Property | 4-Phenoxyaniline | 4-(4-Methanesulfonylphenoxy)aniline |

|---|---|---|

| Molecular Weight | 185.222 g/mol | 263.31 g/mol |

| Melting Point | 82-84°C | Not reported |

| Water Solubility | 1g/L at 20°C | Likely lower due to methanesulfonyl group |

| LogP | Not reported | Likely lower than 4-phenoxyaniline |

4-Phenoxyaniline has been reported to have potential carcinogenic effects and is toxic to aquatic organisms, suggesting that similar caution should be applied with 4-(4-Methanesulfonylphenoxy)aniline .

Comparison with 4-(4-(Trifluoromethoxy)phenoxy)aniline

4-(4-(Trifluoromethoxy)phenoxy)aniline (CAS: 58119-51-0) represents another structural analogue with a trifluoromethoxy group in place of the methanesulfonyl group.

| Property | 4-(4-(Trifluoromethoxy)phenoxy)aniline | 4-(4-Methanesulfonylphenoxy)aniline |

|---|---|---|

| Molecular Weight | 269.219 g/mol | 263.31 g/mol |

| LogP | 4.54090 | Likely lower (more hydrophilic) |

| PSA | 44.48000 | Likely higher due to SO₂ group |

Current Research and Future Directions

The diaryl ether scaffold present in 4-(4-Methanesulfonylphenoxy)aniline continues to attract interest in medicinal chemistry research. Recent developments in the field of 4-aniline derivatives include:

Drug Discovery Applications

Research on structurally similar compounds has focused on their potential as:

-

Kinase inhibitors, particularly for EGFR mutants relevant to cancer treatment

-

Scaffolds for developing compounds with improved pharmacokinetic properties

Synthetic Methodology Development

The synthesis of compounds like 4-(4-Methanesulfonylphenoxy)aniline has benefited from advances in synthetic methodology, including:

-

Improved copper-catalyzed coupling reactions

-

Microwave-assisted synthesis techniques

-

Green chemistry approaches to diaryl ether formation

These developments continue to expand the accessibility and applications of such compounds in organic and medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume